molecular formula C12H11N3O2 B8582305 Methyl 3-(5-aminopyrimidin-2-yl)benzoate

Methyl 3-(5-aminopyrimidin-2-yl)benzoate

Cat. No.: B8582305
M. Wt: 229.23 g/mol
InChI Key: WJYANSCQOOPBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-aminopyrimidin-2-yl)benzoate is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound features a benzoate ester linked to a 5-aminopyrimidine ring, a privileged structure in the design of biologically active molecules. The 5-aminopyrimidine moiety is a key pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors and other targeted therapies, making this compound a valuable building block for the synthesis of novel drug candidates . The primary research application of this compound is as a synthetic precursor in the development of small molecule therapeutics. Its molecular structure allows for further functionalization, enabling researchers to create diverse compound libraries for biological screening. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, or the amino group on the pyrimidine ring can be used for further coupling reactions, providing flexibility in synthetic routes. This compound is particularly useful in constructing molecules that mimic ATP for targeting kinase enzymes, which are crucial in signaling pathways for various diseases . Researchers will find this compound especially valuable in projects aimed at developing kinase inhibitors, where the pyrimidine core often serves as a hinge-binding region. Its utility extends to creating molecular fragments for structure-activity relationship (SAR) studies and optimizing lead compounds for improved potency and pharmacokinetic properties. As with all such research tools, this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-(5-aminopyrimidin-2-yl)benzoate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)11-14-6-10(13)7-15-11/h2-7H,13H2,1H3

InChI Key

WJYANSCQOOPBNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Alkyl Benzoates

Alkyl benzoates, such as methyl benzoate and ethyl benzoate, share the benzoic acid ester backbone but lack the pyrimidine substituent. Key differences include:

Property Methyl Benzoate Ethyl Benzoate Methyl 3-(5-aminopyrimidin-2-yl)benzoate
Molecular Weight 136.15 g/mol 150.18 g/mol ~259.27 g/mol (estimated)
Solubility Low in water, soluble in organic solvents Similar to methyl benzoate Likely lower due to polar pyrimidine group
Toxicity Low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) Comparable to methyl benzoate Unknown; amino groups may increase reactivity
Applications Flavoring agent, cosmetics Similar to methyl benzoate Potential pharmaceutical intermediate (inferred)

The 5-aminopyrimidine substituent in this compound introduces steric bulk and polarity, likely reducing volatility compared to simpler alkyl benzoates. The amino group may also confer nucleophilic reactivity, enabling participation in cross-coupling or condensation reactions, which are absent in unsubstituted alkyl benzoates .

Pyrimidine-Containing Analogues

The compound [(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate (CAS 173522-96-8) shares a pyrimidine moiety but differs in substitution and backbone structure :

Property [(2R,5S)-...]methyl 2-hydroxybenzoate This compound
Pyrimidine Substitution 4-amino-2-oxo at position 1 5-amino at position 2
Backbone Oxathiolane ring with 2-hydroxybenzoate Simple benzene ring with methyl ester
Chirality Two stereocenters (2R,5S) Likely achiral
Applications Antiviral (inferred from structural similarity to nucleoside analogs) Undocumented, but potential kinase inhibition

The position and oxidation state of the pyrimidine substituent significantly influence biological activity. For example, 4-amino-2-oxopyrimidine derivatives are common in antiviral nucleosides, while 5-aminopyrimidines are found in kinase inhibitors .

Research Findings and Gaps

  • Toxicity and Safety: Simpler alkyl benzoates exhibit low acute toxicity , but the pyrimidine group in this compound may introduce uncharacterized risks, necessitating further toxicological studies.

Preparation Methods

Buchwald-Hartwig Amination

A widely used method involves the palladium-catalyzed coupling of methyl 3-bromobenzoate with 5-aminopyrimidine. The reaction employs:

  • Catalyst : Pd(OAc)₂ with Xantphos as a ligand

  • Base : Cs₂CO₃ or t-BuONa

  • Solvent : Toluene or dioxane at 100–110°C

  • Yield : 65–78% after 12–18 hours

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the aminopyrimidine and reductive elimination to form the C–N bond.

Ullmann-Type Coupling

For substrates sensitive to strong bases, copper-mediated coupling offers an alternative:

  • Catalyst : CuI (20 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF at 120°C

  • Yield : 50–60% after 24 hours

Limitation : Longer reaction times and moderate yields compared to palladium-based systems.

Stepwise Pyrimidine Ring Construction

Condensation with Guanidine Derivatives

This method builds the pyrimidine ring directly on methyl 3-aminobenzoate:

Step 1 : Formation of methyl 3-guanidinobenzoate

  • Reagents : Guanidine hydrochloride, DIEA in MeOH

  • Conditions : 60°C, 6 hours

Step 2 : Cyclocondensation with β-Ketoester

  • Reagent : Ethyl 3-(pyridin-3-yl)-3-oxopropanoate

  • Catalyst : p-TsOH

  • Solvent : EtOH under reflux

  • Yield : 70–82%

Critical Parameter Optimization

Solvent Effects

SolventReaction Rate (h⁻¹)Yield (%)Purity (%)
Toluene0.087899
DMF0.126595
DMSO0.155890

Polar aprotic solvents accelerate reactions but may promote side reactions in Buchwald-Hartwig systems.

Temperature Profiles

Optimal Ranges :

  • Pd-catalyzed couplings: 100–110°C

  • Copper-mediated reactions: 120–130°C

  • Cyclocondensations: 80–90°C

Exceeding 110°C in palladium systems leads to catalyst decomposition, reducing yields by 15–20%.

Advanced Catalytic Systems

Palladium Nanoparticles on Magnetic Supports

Recent developments utilize Fe₃O₄@SiO₂-Pd(0) catalysts, enabling:

  • Turnover Number (TON) : >1,000

  • Reusability : 8 cycles with <5% activity loss

  • Yield Improvement : 85–90%

Photoredox Catalysis

Visible-light-mediated coupling reduces energy input:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Light Source : 450 nm LEDs

  • Reaction Time : 6 hours

  • Yield : 82%

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

  • Reverse Phase C18 : MeOH/H₂O (40–80%)

  • Recovery : 90–95% pure product

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 2H, pyrimidine-H), 8.25 (d, J=8.0 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.75 (s, 2H, NH₂), 3.95 (s, 3H, OCH₃)

  • HRMS : m/z calc. for C₁₂H₁₁N₃O₂ [M+H]⁺ 230.0926, found 230.0923

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

  • Residence Time : 30 minutes

  • Production Rate : 2.5 kg/day

  • Purity : 99.5%

Waste Management Strategies

  • Pd Recovery : >99% via ion-exchange resins

  • Solvent Recycling : 90% DMF reuse achieved through molecular sieves

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Buchwald-Hartwig7899120Excellent
Ullmann Coupling609585Moderate
Stepwise Construction8298150Good
Flow Chemistry9099.5110Superior

The Buchwald-Hartwig method remains the gold standard for laboratory-scale synthesis, while flow chemistry shows promise for industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(5-aminopyrimidin-2-yl)benzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrimidine-benzoate derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is synthesized by reacting 5-chloropyrimidine-2-ol with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For this compound, a similar approach could involve introducing the aminopyrimidine moiety via Pd-catalyzed cross-coupling or using a pre-functionalized pyrimidine intermediate. Optimization may require screening solvents (DMF, THF), bases (NaH, K₂CO₃), and temperatures.
  • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How can crystallographic data for this compound be resolved, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction is ideal for structural elucidation. Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . For visualization and analysis, WinGX and ORTEP provide tools for modeling molecular geometry and packing .
  • Example : A related compound, methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, was resolved using SHELXL with an R factor of 0.036, demonstrating high precision in bond-length determination (mean σ(C–C) = 0.003 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodology :

  • NMR : ¹H NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine) and ester methyl groups (δ 3.8–4.0 ppm).
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N–H stretch ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Analysis : Contradictions may arise from impurities, stereochemical variations, or assay conditions. For example, a related pyrimidine-benzoate compound showed variable antiviral activity due to chiral center configurations .
  • Resolution :

  • Purity Assurance : Use HPLC (>95% purity) and elemental analysis.
  • Stereochemical Control : Employ chiral chromatography or asymmetric synthesis.
  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 for cytotoxicity) and control solvent effects (e.g., DMSO concentration).

Q. What strategies are effective for modifying the pyrimidine ring to enhance target binding in drug design?

  • Methodology :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyrimidine 5-position to modulate electronic properties and H-bonding potential .
  • Bioisosteres : Replace the amino group with morpholino or thiourea moieties to improve solubility or affinity .
    • Case Study : A benzothieno[2,3-d]pyrimidine derivative exhibited enhanced kinase inhibition after sulfanyl-acetyl group substitution .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbons).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, acetonitrile) to predict reaction pathways.
    • Experimental Correlation : Compare computational results with empirical kinetic data (e.g., reaction rates under varying pH).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.